5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE
Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate alkylating agents. The piperidine ring is introduced via a nucleophilic substitution reaction involving 2,2,6,6-tetramethyl-4-piperidinol. The final step involves coupling the pyrazole and piperidine intermediates with a furan derivative under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various bases and acids for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro group on the pyrazole ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring structure but lacks the piperidine and furan rings.
2,2,6,6-tetramethyl-4-piperidinol: Contains the piperidine ring but lacks the pyrazole and furan rings.
2-furamide: Contains the furan ring but lacks the pyrazole and piperidine rings
Uniqueness
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-2-FURAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O4/c1-12-17(25(27)28)13(2)24(22-12)11-15-7-8-16(29-15)18(26)21-14-9-19(3,4)23-20(5,6)10-14/h7-8,14,23H,9-11H2,1-6H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGRUXWTIPENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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